Evidence Item 1: Structural Differentiation from the Non-Methylated Analog
The target compound, 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one, contains an N-methyl group that distinguishes it from its closest analog, 4-(2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one (CAS 139122-77-3). This structural difference is critical for the synthesis of specific 5-HT3 antagonists, as outlined in US5196534A [1].
| Evidence Dimension | Molecular Structure and Synthetic Utility |
|---|---|
| Target Compound Data | C12H15N3O, MW 217.27 g/mol, contains N-methyl group |
| Comparator Or Baseline | 4-(2-Phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one (CAS 139122-77-3), C11H13N3O, MW 203.25 g/mol, lacks N-methyl group [2] |
| Quantified Difference | Presence of a methyl group (+14 Da mass difference) is essential for subsequent synthetic steps to produce N-methylated lactam derivatives, as described in the patent [1]. |
| Conditions | Comparison based on chemical structures and synthetic utility as described in patent literature. |
Why This Matters
Procurement of the incorrect analog (e.g., CAS 139122-77-3) would lead to the synthesis of an undesired, non-methylated product, failing to meet the specifications for a 5-HT3 antagonist intermediate.
- [1] US5196534A. (1991). Process for the preparation of lactam derivatives. View Source
- [2] Pharmaffiliates. (n.d.). 4-(2-Phenylhydrazineyl)-5,6-dihydropyridin-2(1H)-one. Product Page for CAS 139122-77-3. View Source
